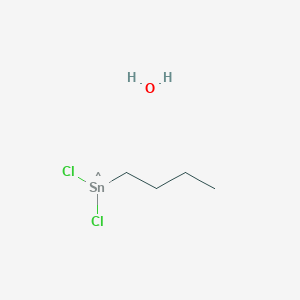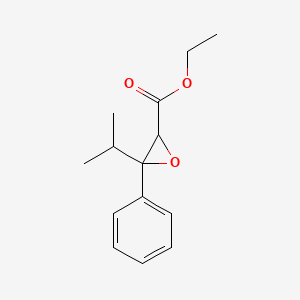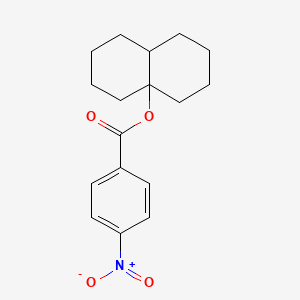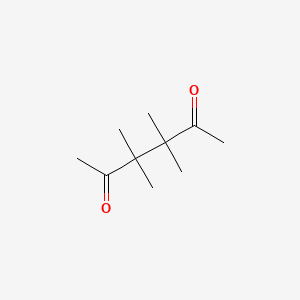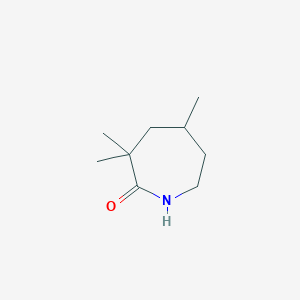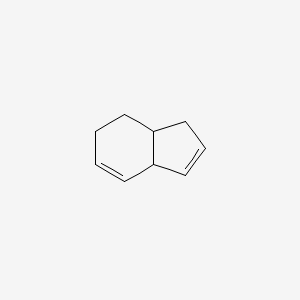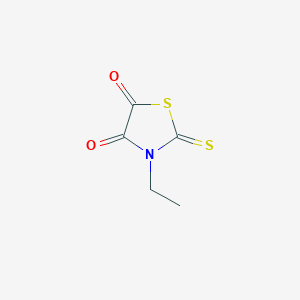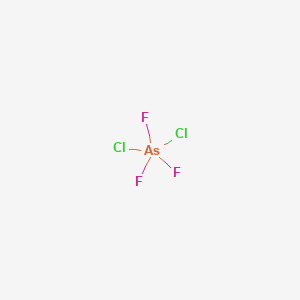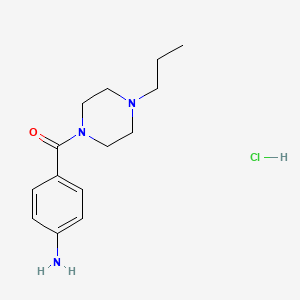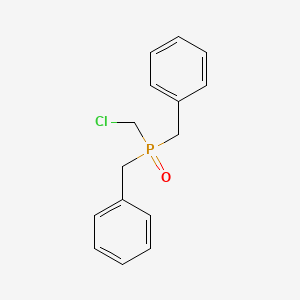
Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane: is a chemical compound with the molecular formula C15H16ClO4P. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. This compound is particularly noted for its role in the synthesis of water-soluble prodrugs of lipophilic alcohols, phenols, and amines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane typically involves the reaction of phosphorus oxychloride with benzyl alcohol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or molecular iodine (I2) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under mild conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds. It is also employed in the synthesis of water-soluble prodrugs .
Biology and Medicine: In biological and medical research, this compound is used to synthesize prodrugs that enhance the solubility and bioavailability of therapeutic agents. It is also involved in the development of novel drug delivery systems .
Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals and pharmaceuticals. Its role in the synthesis of specialty chemicals makes it valuable in manufacturing processes .
Wirkmechanismus
The mechanism of action of Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane involves its ability to act as a phosphorylating agent. It reacts with nucleophiles to form phosphorylated products. The molecular targets include hydroxyl groups in alcohols and phenols, as well as amine groups in amines. The pathways involved in these reactions are typically nucleophilic substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
- Dibenzyl phosphite
- Dibenzyl phosphate
- Dibenzyl phosphoramidate
Comparison: Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane is unique due to its chloromethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity distinguishes it from other similar compounds like Dibenzyl phosphite and Dibenzyl phosphate, which lack the chloromethyl group and thus have different reactivity profiles .
Eigenschaften
CAS-Nummer |
23138-75-2 |
|---|---|
Molekularformel |
C15H16ClOP |
Molekulargewicht |
278.71 g/mol |
IUPAC-Name |
[benzyl(chloromethyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C15H16ClOP/c16-13-18(17,11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI-Schlüssel |
LSZAMQXIRYUQQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


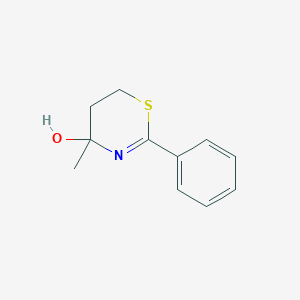
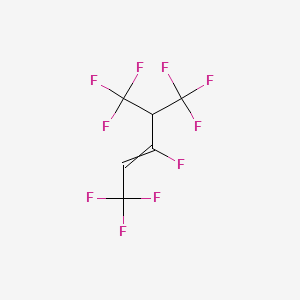
![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)
